molecular formula C8H9ClF3NO2S B2527581 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride CAS No. 2260932-89-4

2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride

Cat. No.: B2527581
CAS No.: 2260932-89-4
M. Wt: 275.67
InChI Key: XFBOOXOVWBFLEV-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride is a chemical compound with the molecular formula C8H8F3NO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a trifluoromethyl group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.

    Amino Acid Derivatization: The amino acid moiety can be introduced through standard peptide coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common due to its stability.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: N-substituted amino acid derivatives

Scientific Research Applications

2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or receptor modulation. The amino acid moiety allows for interactions with biological molecules, facilitating its incorporation into peptides or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
  • 2-Amino-3-[4-(trifluoromethyl)benzyl]propanoic acid;hydrochloride
  • 2-Amino-3-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid;hydrochloride

Uniqueness

2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl, benzyl, and pyridinyl analogs. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)4-1-5(15-3-4)2-6(12)7(13)14;/h1,3,6H,2,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBOOXOVWBFLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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